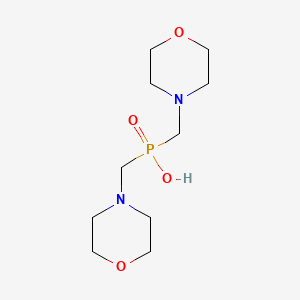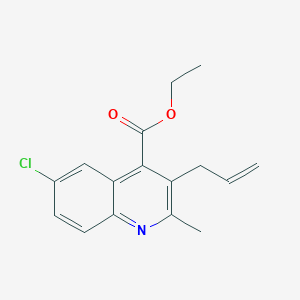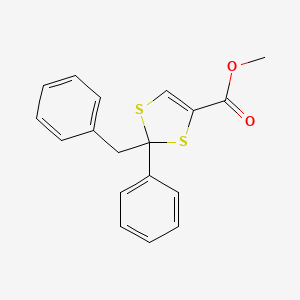![molecular formula C37H31P2+ B12489417 Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphonium](/img/structure/B12489417.png)
Triphenyl[(triphenyl-lambda~5~-phosphanylidene)methyl]phosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium is a complex organophosphorus compound. It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a phosphanylidene group. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium typically involves the reaction of triphenylphosphine with a suitable halide or alkylating agent. One common method is the reaction of triphenylphosphine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to form triphenylphosphine.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: It is used in the study of biological systems and as a probe for studying cellular processes.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form stable bonds with other atoms, allowing it to participate in a wide range of chemical transformations. The compound’s unique structure also allows it to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl[(triphenyl-λ5-phosphanylidene)methyl]phosphanium is unique due to its ability to participate in a wide range of chemical reactions and its applications in various fields of scientific research. Its structure allows for versatile reactivity, making it a valuable compound in both academic and industrial settings .
Propiedades
Fórmula molecular |
C37H31P2+ |
|---|---|
Peso molecular |
537.6 g/mol |
Nombre IUPAC |
triphenyl-[(triphenyl-λ5-phosphanylidene)methyl]phosphanium |
InChI |
InChI=1S/C37H31P2/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-31H/q+1 |
Clave InChI |
NIKIALUOHDUXSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-6-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12489352.png)
![ethyl 5-{[(furan-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12489359.png)

![3-hydroxy-7,7-dimethyl-4-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489364.png)
![6-ethyl-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489368.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489382.png)
![5-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489383.png)
![N-butyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine](/img/structure/B12489385.png)
![Methyl 5-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12489389.png)



